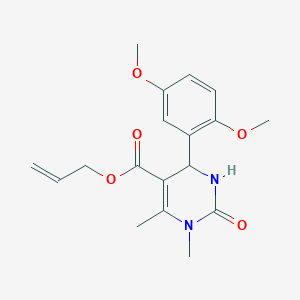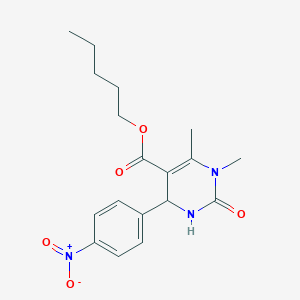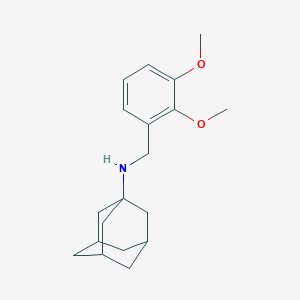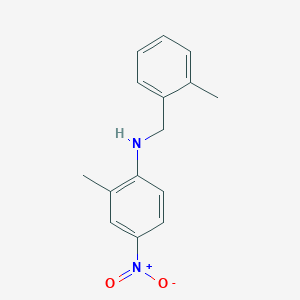![molecular formula C30H25NO5S3 B405906 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405906.png)
4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2,2-dimethyl-1-(1-naphthylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthylacetyl derivative, followed by the introduction of the quinolinylidene and dithiole groups. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(2,2-dimethyl-1-(1-naphthylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized quinoline derivative, while reduction could produce a more reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Its unique structure could make it a potential lead compound for the development of new pharmaceuticals.
Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its interaction with molecular targets and pathways. This could involve binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would require detailed studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its combination of the naphthylacetyl, quinolinylidene, and dithiole groups, which confer unique chemical and physical properties
Eigenschaften
Molekularformel |
C30H25NO5S3 |
|---|---|
Molekulargewicht |
575.7g/mol |
IUPAC-Name |
dimethyl 2-[2,2-dimethyl-1-(2-naphthalen-1-ylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H25NO5S3/c1-30(2)26(37)23(29-38-24(27(33)35-3)25(39-29)28(34)36-4)20-14-7-8-15-21(20)31(30)22(32)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-15H,16H2,1-4H3 |
InChI-Schlüssel |
XWNRVFYJGNRCJU-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=CC5=CC=CC=C54)C |
Kanonische SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Cyanobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B405825.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B405826.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B405827.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405828.png)
![N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B405830.png)
![6,8-dichloro-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405831.png)
![6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405832.png)
![1,6,8-trichloro-4-(2-chlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405834.png)
![2-(3-fluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B405843.png)


![N-{[5-bromo-2-(methyloxy)phenyl]methyl}-3,4-dimethylaniline](/img/structure/B405846.png)
